3-Hydroxy Carbofuran
3-Hydroxy Carbofuran
3-Hydroxy-carbofuran, also known as carbofuran 3-OH or carbofuran-3-hydroxy, belongs to the class of organic compounds known as coumarans. Coumarans are compounds containing the coumaran skeleton, which consists of a benzene ring fused to a 2, 3-dihydrofuran ring. 3-Hydroxy-carbofuran exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-hydroxy-carbofuran is primarily located in the cytoplasm. 3-Hydroxy-carbofuran is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
16655-82-6
VCID:
VC0132532
InChI:
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)
SMILES:
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C
Molecular Formula:
C12H15NO4
Molecular Weight:
237.25 g/mol
3-Hydroxy Carbofuran
CAS No.: 16655-82-6
Reference Standards
VCID: VC0132532
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
CAS No. | 16655-82-6 |
---|---|
Product Name | 3-Hydroxy Carbofuran |
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
Standard InChI | InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) |
Standard InChIKey | RHSUJRQZTQNSLL-UHFFFAOYSA-N |
SMILES | CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Canonical SMILES | CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Melting Point | 138-140°C |
Physical Description | Solid |
Description | 3-Hydroxy-carbofuran, also known as carbofuran 3-OH or carbofuran-3-hydroxy, belongs to the class of organic compounds known as coumarans. Coumarans are compounds containing the coumaran skeleton, which consists of a benzene ring fused to a 2, 3-dihydrofuran ring. 3-Hydroxy-carbofuran exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-hydroxy-carbofuran is primarily located in the cytoplasm. 3-Hydroxy-carbofuran is a potentially toxic compound. |
Synonyms | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate); Methylcarbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester; 2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-Methylcarbamate; 2,3-Dihydro-2,2-dimethyl-3-hydroxy-7- |
PubChem Compound | 27975 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume